

Technical Guide: NMR Spectrum Analysis of N-Methoxy-N-methyldecanamide

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Compound of Interest

Compound Name: *N-methoxy-N-methyldecanamide*

Cat. No.: B8558636

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Executive Summary & Strategic Utility

N-Methoxy-N-methyldecanamide (CAS: 13337-60-5), commonly referred to as the Weinreb amide of decanoic acid, is a pivotal intermediate in the synthesis of lipophilic ketones and aldehydes. Unlike acid chlorides or esters, which often suffer from over-addition of nucleophiles (leading to tertiary alcohols), this amide forms a stable five-membered chelate intermediate with organometallics. This "Weinreb Checkpoint" allows for the isolation of ketones upon acidic workup with high chemoselectivity.

This guide provides a definitive analysis of its NMR spectral signature to facilitate rapid identification and purity assessment, comparing it against its reactive precursors and downstream products.

Spectral Characterization: The "Weinreb Signature"

The identification of **N-methoxy-N-methyldecanamide** relies on detecting the specific "Weinreb Signature"—two distinct singlets corresponding to the N-methoxy and N-methyl groups—superimposed on a standard fatty acid alkyl chain.

Predicted H NMR Data (400 MHz, CDCl₃)

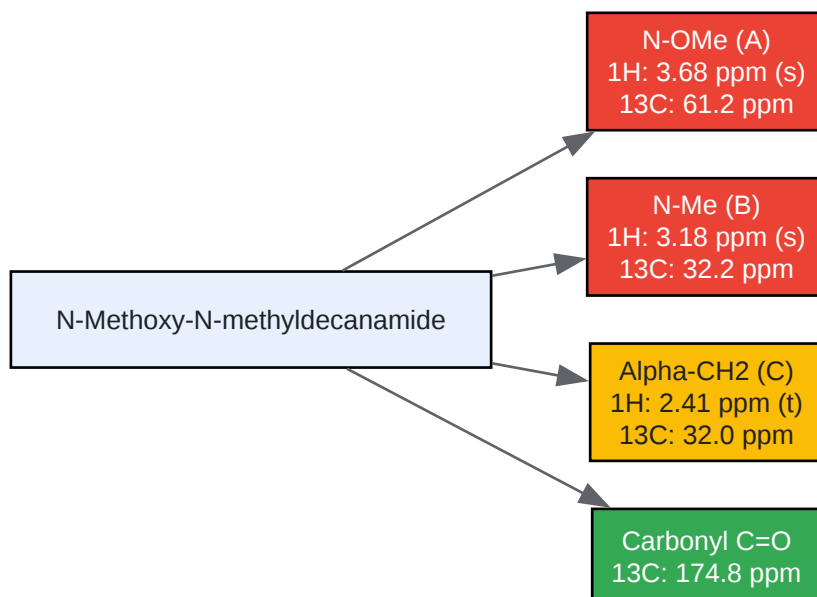
The following data represents the consensus spectral features for decanoyl Weinreb amides based on homologous series analysis [1][2].

Position	Proton Type	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Structural Insight
A	-N-OCH	3.68	Singlet	3H	-	Diagnostic Weinreb Peak (Deshielded by O)
B	-N-CH	3.18	Singlet	3H	-	Diagnostic Weinreb Peak
C	-CH	2.41	Triplet	2H	7.5	Adjacent to Carbonyl
D	-CH	1.63	Quintet	2H	~7.0	Beta-position shielding
E	Bulk CH	1.26	Multiplet	12H	-	Lipophilic Chain
F	Terminal CH	0.88	Triplet	3H	6.8	Chain Terminus

Predicted C NMR Data (100 MHz, CDCl)

Carbon Type	Shift (, ppm)	Notes
C=O (Amide)	174.8	Distinct from ketones (~209 ppm) and aldehydes (~202 ppm).
-N-OCH	61.2	Characteristic methoxy carbon.
-N-CH	32.2	Characteristic methyl carbon (often broad due to rotamers).
-CH	32.0	
Bulk Alkyl	22-30	Typical fatty acid envelope.
Terminal CH	14.1	

Structural Assignment Diagram



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Figure 1: NMR Signal Assignment for Key Functional Groups. The N-OMe and N-Me signals are the primary indicators of successful Weinreb amide formation.

Comparative Analysis: Alternatives & Reactivity

In drug development, selecting the right electrophile is critical. The table below compares the Weinreb amide with its precursor (Acid Chloride) and its potential products (Aldehyde/Ketone), highlighting why the Weinreb amide is the superior intermediate for controlled synthesis.

Spectral & Reactivity Comparison Table

Feature	Weinreb Amide (Product)	Decanoyl Chloride (Precursor)	Decanal (Aldehyde)	2-Undecanone (Ketone)
Key H Signal	3.68 ppm (s, OMe)	2.88 ppm (t, -CH)	9.76 ppm (t, CHO)	2.13 ppm (s, COCH)
C C=O Shift	~175 ppm	~173 ppm	~202 ppm	~209 ppm
Reactivity	Moderate/Selective	High/Non-selective	High (Oxidation prone)	Stable
Nucleophile Outcome	Stable Chelate (stops at ketone)	Double Addition (tertiary alcohol)	Secondary Alcohol	Tertiary Alcohol
Stability	Bench Stable	Hydrolyzes in air	Oxidizes to acid	Stable

Analysis:

- **Process Control:** The disappearance of the triplet at 2.88 ppm (Acid Chloride) and appearance of the singlet at 3.68 ppm (Weinreb) confirms reaction completion [3].
- **Purity Check:** Any signal at 9.76 ppm indicates over-reduction to aldehyde or residual starting material if synthesizing from the aldehyde (less common).

- Differentiation: The Weinreb amide carbonyl (175 ppm) is significantly upfield from the ketone product (209 ppm), allowing easy monitoring of the subsequent Grignard addition by ¹³C NMR.

Experimental Protocol: Synthesis & Purification

This protocol describes the robust conversion of Decanoyl Chloride to **N-methoxy-N-methyldecanamide**. This method is preferred in scale-up environments over coupling agents (DCC/EDC) due to easier purification [4].

Reagents

- Decanoyl Chloride (1.0 equiv)
- N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)
- Pyridine (2.2 equiv) or Triethylamine (2.2 equiv)
- Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology

- Preparation: Flame-dry a round-bottom flask and purge with N₂.
 - Add N,O-dimethylhydroxylamine hydrochloride and anhydrous DCM (0.5 M concentration).
- Base Addition: Cool the suspension to 0°C. Add Pyridine dropwise. The mixture will become homogenous or form a fine suspension.
- Acylation: Add Decanoyl Chloride dropwise over 15 minutes, maintaining the temperature < 5°C.
 - Mechanistic Note: The exothermic nature requires controlled addition to prevent side reactions.
- Reaction: Warm to room temperature and stir for 1-2 hours.
 - Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The acid chloride (high R_f)

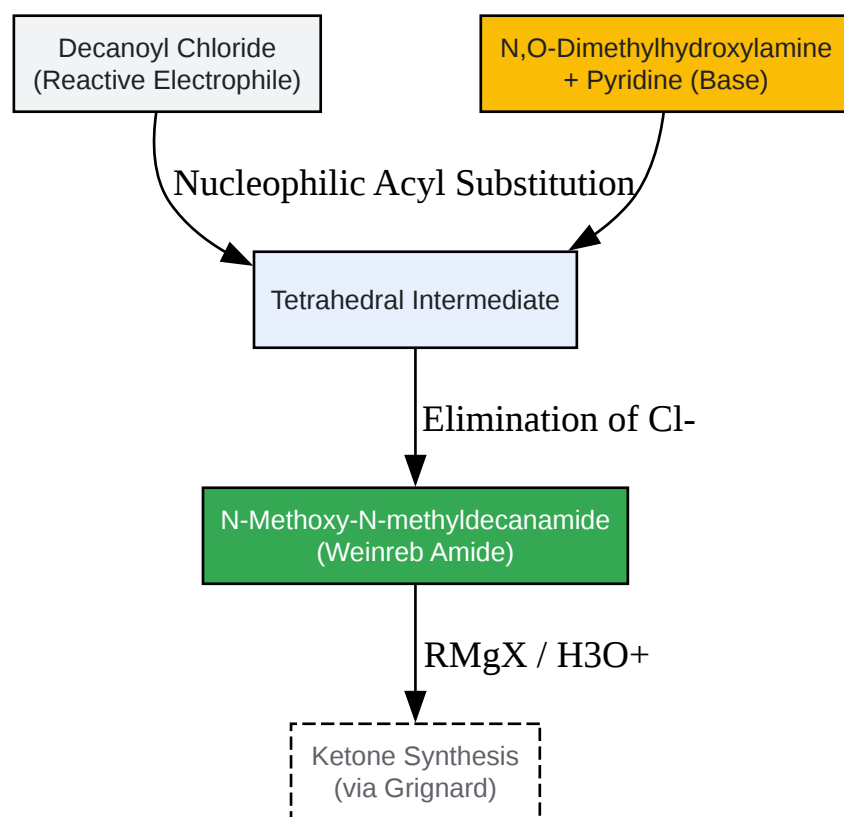
, often streaks) should disappear; the Weinreb amide (lower R

, UV active if derivatized, otherwise stain with KMnO_4

) appears.

- Workup:
 - Quench with 1M HCl (removes excess pyridine/amine).
 - Wash organic layer with Sat. NaHCO_3 (removes unreacted acid).
 - Wash with Brine, dry over MgSO_4 , and concentrate.
- Purification: If necessary, purify via flash chromatography (Hexane/EtOAc 8:2). The product is typically a colorless oil.

Synthesis Workflow Diagram



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Figure 2: Synthetic pathway for the generation of the Weinreb amide.

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Sources

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